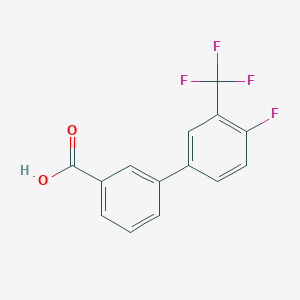

(2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol” is an organic compound with the molecular formula C6H6F3NOS . It has a molecular weight of 197.18 . The compound is available in both powder and liquid forms .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H6F3NOS/c1-3-10-5(6(7,8)9)4(2-11)12-3 . This indicates that the compound contains a thiazole ring, which is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms. The thiazole ring is substituted with a methyl group at the 2-position and a trifluoromethyl group at the 4-position .Physical And Chemical Properties Analysis

This compound is a powder or liquid at room temperature . The storage temperature is room temperature for the powder form and 2-8°C for the liquid form .Scientific Research Applications

Molecular Aggregation Studies

Research on similar thiazole derivatives has shown that molecular aggregation can significantly influence their spectroscopic properties, as evidenced by studies on 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol. These studies found that solvent type and concentration can affect the fluorescence emission spectra and circular dichroism (CD) spectra of thiazole compounds, indicating that molecular aggregation is closely associated with the substituent group structure on the molecule (Matwijczuk et al., 2016).

Crystal Structure and Solubility Relationships

Investigations into the molecular structure changes of similar thiazole esters have revealed insights into how modifications in molecular structure can impact crystal structures and solubility. For instance, variations in ester groups among methyl, propyl, and 2-methylpropyl 2-(4-(2-methylpropoxy)-phenyl)-4-methyl-thiazole-5-carboxylates demonstrated that the arrangement of molecules in crystals and their solubility in different solvents are influenced by the ester group's nature (Hara et al., 2009).

Reactivity and Labilization Effects

The reactivity of thiazole compounds, especially those with a trifluoromethyl group, can be quite unique. One study on N-2-Chloro-4-(trifluoromethyl)-5-thiazolyl-N',N'-diethylurea demonstrated a facile labilization of the trifluoromethyl group under mild conditions, a reaction facilitated by nitrogen substitution at the 4-position of the thiazole ring. This reactivity leads to the formation of novel thiazolidines with exocyclic double bonds (SouthMichael, 1991).

Catalytic Applications

Thiazole derivatives have also been studied for their potential catalytic applications. For example, the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y demonstrated significant catalytic activity for the oxidation of primary alcohols and hydrocarbons. This research highlights the potential of thiazole compounds in catalysis, offering advantages such as high activity, stability, and reusability (Ghorbanloo & Maleki Alamooti, 2017).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H319, and H335, which indicate harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

properties

IUPAC Name |

[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3NOS/c1-3-10-5(6(7,8)9)4(2-11)12-3/h11H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUAQJWNNEXFILD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)CO)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650214 |

Source

|

| Record name | [2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol | |

CAS RN |

1000339-72-9 |

Source

|

| Record name | [2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-4-carboxylic acid](/img/structure/B1328647.png)

![8-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1328648.png)

![1-[4-(Ethylsulfonyl)-2-nitrophenyl]-4-methylpiperidine](/img/structure/B1328651.png)

![4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine](/img/structure/B1328653.png)

![8-(2-Nitro-4-(trifluoromethyl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1328655.png)

![1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol](/img/structure/B1328656.png)

![4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B1328662.png)